4-methoxyquinazolin-6-ol
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Overview
Description
4-Methoxyquinazolin-6-ol, also known as 6-methoxyquinazolin-4-ol, is a heterocyclic compound with the molecular formula C9H8N2O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyquinazolin-6-ol typically involves the reaction of anilines with aldehydes, followed by cyclization. One common method includes the use of transition-metal catalysts to facilitate the formation of the quinazoline ring. For instance, the reaction of 2-aminobenzonitrile with methoxyacetaldehyde under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyquinazolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-Methoxyquinazolin-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities.
Industry: The compound is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-methoxyquinazolin-6-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Pathways involved may include inhibition of cell proliferation in cancer cells or reduction of inflammation through enzyme inhibition .
Comparison with Similar Compounds
Quinazolin-4-ol: Lacks the methoxy group, which can affect its reactivity and biological activity.
6-Chloroquinazolin-4-ol: The presence of a chlorine atom can significantly alter its chemical properties and applications.
4-Hydroxyquinazoline: Similar structure but different functional groups, leading to varied applications
Uniqueness: 4-Methoxyquinazolin-6-ol is unique due to its methoxy group, which can enhance its solubility and reactivity. This functional group also allows for further chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
4-methoxyquinazolin-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-7-4-6(12)2-3-8(7)10-5-11-9/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMQNKXNAWMIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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